
N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a sulfonamide, which is a group of compounds containing the functional group R-SO2-NR’R’‘, where R, R’, and R’’ are organic groups . Sulfonamides are known for their use in medicinal chemistry, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . For instance, a similar compound, N-(2-Fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine, has been characterized by single-crystal X-ray determination .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, a similar compound, N-(2-Fluorophenyl)methanesulfonamide, has a molecular formula of C7H8FNO2S and an average mass of 189.207 Da .Wissenschaftliche Forschungsanwendungen
Excited-State Intramolecular Proton Transfer (ESIPT)
A study on water-soluble 2-(2'-arylsulfonamidophenyl)benzimidazole derivatives, which share structural similarities with N-(2-(2-fluorophenyl)-2-methoxypropyl)-1-phenylmethanesulfonamide, demonstrated the compounds' ability to undergo efficient ESIPT. This process results in a strongly Stokes-shifted fluorescence emission from the phototautomer, which could be utilized in designing emission ratiometric pH or metal-cation sensors for biological applications (Henary et al., 2007).
Positron Emission Tomography (PET) Imaging
Research into [(18)F]fluorothiols as a new generation of peptide labeling reagents highlights the utility of similar compounds in PET imaging. The study describes the synthesis of these fluorothiols from suitable methanesulfonyl precursors, indicating the potential of this compound and related compounds for chemoselective labeling of peptides as tracers for PET (Glaser et al., 2004).
Organic Synthesis and Medicinal Chemistry
In the realm of medicinal chemistry, sulfonyl fluorides, closely related to this compound, have been explored for their potential as kinase inhibitors and COX-2 inhibitors. These studies underscore the compound's versatility as a scaffold for developing therapeutics targeting various diseases (Wong et al., 2010) and (Singh et al., 2004).
Proton Exchange Membranes
Another intriguing application is in the field of energy, where sulfonated poly(arylene ether sulfone) copolymers have been characterized for use as proton exchange membranes in fuel cells. The study reveals the potential of incorporating sulfonamide-based units, akin to this compound, into polymers to enhance their proton conductivity and thermal stability (Kim et al., 2008).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(2-fluorophenyl)-2-methoxypropyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-17(22-2,15-10-6-7-11-16(15)18)13-19-23(20,21)12-14-8-4-3-5-9-14/h3-11,19H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQPFNCKHBYWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-methyl-7-(2-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2872960.png)
![(E)-2-chloro-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2872962.png)
![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2872963.png)

![2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2872967.png)
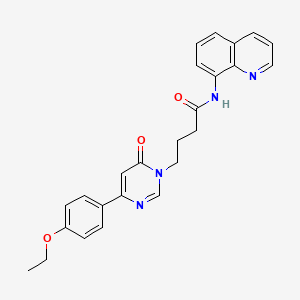

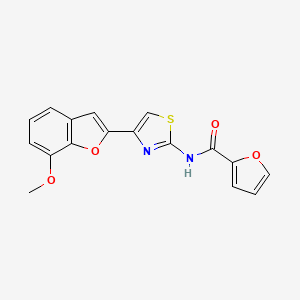
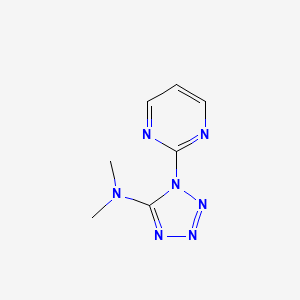
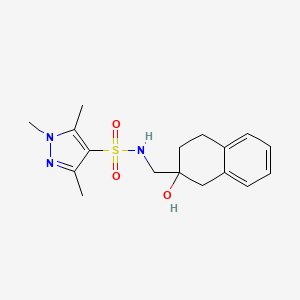
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)
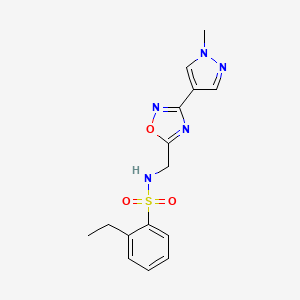
![2-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2872980.png)
![7-[(2-fluorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2872981.png)
